rTRD01 -

rTRD01

Catalog Number: EVT-1535675
CAS Number:
Molecular Formula: C18H21FN4O2
Molecular Weight: 344.3904
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
rTRD01 is a novel TDP-43 ligand, binding to TDP-43's RRM1 and RRM2 domains, partially disrupting TDP-43's interaction with the hexanucleotide RNA repeat of the disease-linked c9orf72 gene, improving larval turning, an assay measuring neuromuscular coordination and strength.
Source and Classification

rTRD01 was discovered through a high-throughput screening process involving an in silico docking of a library of 50,000 compounds against the RNA recognition motifs of TDP-43. This approach aimed to identify small molecules that could disrupt pathogenic interactions between TDP-43 and RNA, thereby providing a potential therapeutic avenue for related diseases . The compound is classified as an allosteric modulator, which means it binds to a site other than the active site of the protein, inducing conformational changes that affect the protein's function .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

The molecular structure of rTRD01 is characterized by its ability to interact with specific residues within the RNA recognition motifs of TDP-43. While exact structural data specific to rTRD01 may not be widely available, its binding interactions have been studied using techniques like saturation transfer difference nuclear magnetic resonance spectroscopy. This method helps elucidate how rTRD01 binds to TDP-43 and affects its conformation .

Chemical Reactions Analysis

Reactions and Technical Details

rTRD01 primarily functions through non-covalent interactions with TDP-43. Its mechanism involves binding to the RNA recognition motifs, which alters the protein's ability to interact with RNA. This binding can lead to a reduction in TDP-43 aggregation and mislocalization within cells, which are hallmarks of neurodegenerative diseases. The specific chemical reactions involved are predominantly reversible binding interactions rather than covalent modifications .

Mechanism of Action

Process and Data

The mechanism by which rTRD01 exerts its effects involves allosteric modulation of TDP-43's interaction with RNA. By binding to the N-terminal domain or RNA recognition motifs, rTRD01 induces conformational changes that reduce TDP-43's affinity for RNA, thereby preventing its aggregation and facilitating proper cellular localization. This action has been shown to improve locomotor defects in Drosophila models of amyotrophic lateral sclerosis, indicating its potential therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility for rTRD01 are not extensively documented in available literature, general properties can be inferred based on similar small molecules targeting protein interactions:

  • Molecular Weight: Typically falls within the range suitable for small molecules (approximately 300-500 Da).
  • Solubility: Expected to be soluble in organic solvents commonly used in biological assays.
  • Stability: Stability under physiological conditions would be critical for therapeutic applications.

Analytical methods such as high-performance liquid chromatography may be employed to assess these properties during development .

Applications

Scientific Uses

rTRD01 has significant potential applications in research focused on neurodegenerative diseases linked to TDP-43 pathology. Its primary use is as a research tool to study the role of TDP-43 in cellular processes and disease mechanisms. Additionally, it may serve as a lead compound for developing new therapeutics aimed at treating conditions like amyotrophic lateral sclerosis and frontotemporal dementia by targeting the underlying molecular pathways associated with TDP-43 dysfunction .

Introduction to TDP-43 Pathology in Neurodegenerative Diseases

TDP-43 Proteinopathy in ALS and Frontotemporal Dementia

TAR DNA-binding protein 43 (TDP-43) is a ubiquitously expressed RNA-binding protein critical for RNA metabolism, including splicing, transport, and stability. In neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), TDP-43 undergoes pathological mislocalization from the nucleus to the cytoplasm, forming insoluble, hyperphosphorylated aggregates [2] [6]. This pathology is observed in:

  • ~97% of ALS cases
  • ~50% of FTD cases
  • Subsets of Alzheimer’s disease and limbic-predominant age-related TDP-43 encephalopathy (LATE) [2] [4]

The consequences of TDP-43 mislocalization are twofold:

  • Nuclear loss-of-function: Depletion of nuclear TDP-43 disrupts RNA splicing, leading to inclusion of cryptic exons in critical genes like UNC13A (synaptic function) and STMN2 (axonal integrity) [6].
  • Cytoplasmic gain-of-function: Aggregated TDP-43 sequesters other RNA-binding proteins, impairs stress granule dynamics, and disrupts mitochondrial function, amplifying neuronal toxicity [4] [6]. Disease progression correlates with the prion-like propagation of TDP-43 aggregates, where pathological templates "seed" further misfolding in healthy cells [5].

Table 1: Prevalence and Impact of TDP-43 Pathology in Neurodegenerative Diseases

DiseasePrevalence of TDP-43 PathologyKey Neuropathological Features
ALS~97%Motor cortex/spinal cord aggregates; nuclear depletion in motor neurons
FTD~50%Aggregates in frontal/insular cortices; hippocampal sclerosis
Alzheimer’s Disease30-50%Comorbid with amyloid/tau; accelerates cognitive decline
LATE100%Medial temporal lobe aggregates; severe amnestic dementia

RNA Dysregulation as a Pathogenic Mechanism in Neurodegeneration

TDP-43’s RNA-binding properties are central to its physiological and pathological roles. It recognizes UG-rich RNA motifs via its RNA recognition motifs (RRM1 and RRM2), regulating thousands of transcripts [8]. Pathological TDP-43 aggregates disrupt RNA metabolism through:

  • Aberrant sequestration of RNAs: Cytoplasmic aggregates trap mRNAs essential for neuronal survival, impairing their translation [6].
  • Dysregulation of disease-associated RNAs: TDP-43 binds to the GGGGCC hexanucleotide repeat in the C9orf72 gene (the most common genetic cause of ALS/FTD), promoting repeat RNA foci and dipeptide repeat protein (DPR) production [8].
  • Stress granule pathology: Mislocalized TDP-43 is recruited to stress granules, where it undergoes liquid-liquid phase separation (LLPS) and solidifies into irreversible aggregates under cellular stress [6] [7].

This RNA dysregulation creates a vicious cycle: Aggregation-prone TDP-43 fragments further disrupt RNA processing, amplifying neurodegeneration [8].

Rationale for Targeting TDP-43's RNA Recognition Motifs (RRM1/RRM2)

The RRM domains represent a therapeutic vulnerability because:

  • Pathogenic mutations cluster near RRMs: ALS-linked mutations (e.g., A315T) destabilize RRM structure, enhancing aggregation propensity [8].
  • RRM1 drives pathological interactions: Deletion of RRM1 in Drosophila ALS models rescues motor deficits, while RRM2 deletion does not, implicating RRM1 in toxicity [8].
  • Selective disruption of disease-causing RNA binding: Compounds that block TDP-43 binding to pathogenic RNAs (e.g., C9orf72 repeats) without affecting canonical UG-RNA interactions could mitigate toxicity while preserving physiological functions [8].

Table 2: Key Properties of rTRD01 as an RRM-Targeting Compound

PropertyValue/CharacteristicMethod of DetectionBiological Significance
TargetRRM1/RRM2 domains of TDP-43Saturation transfer difference NMR (STD-NMR)Binds the nucleic acid interaction interface
Dissociation Constant (Kd)89 µM (for TDP-43102–269)Microscale thermophoresis (MST)Moderate affinity for RRM domains
Structural Binding SitesGly110/Gly146 (RRM1); Phe194 (RRM2)15N–1H HSQC NMROverlaps with RNP-1/RNP-2 RNA-binding motifs
RNA Binding DisruptionReduces binding to C9orf72 GGGGCC repeats; spares (UG)₆ sequencesElectrophoretic mobility shift assaysSelective for disease-linked RNA interactions
Chemical StructureC18H21FN4O2; CAS: 1332175-56-0Synthetic chemistrySmall molecule with drug-like properties

Properties

Product Name

rTRD01

IUPAC Name

6-[3-(4-Fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

Molecular Formula

C18H21FN4O2

Molecular Weight

344.3904

InChI

InChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)8-18(12-24)6-1-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h2-5,9-10,24H,1,6-8,11-12H2,(H2,20,25)

InChI Key

MCTLSQYQBQKNRU-UHFFFAOYSA-N

SMILES

O=C(C1=NC(N2CC(CO)(CC3=CC=C(F)C=C3)CCC2)=CN=C1)N

Solubility

Soluble in DMSO

Synonyms

rTRD01; rTRD-01; rTRD 01

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